N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
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Description
N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Mechanism of Action
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic receptor . This means it binds to the receptor and activates it, mimicking the action of natural neurotransmitters. Additionally, Amitraz interacts with octopamine receptors of the central nervous system and inhibits the synthesis of monoamine oxidases and prostaglandins .
Biochemical Pathways
The activation of the alpha-adrenergic receptor by Amitraz leads to a cascade of biochemical reactions. These include the inhibition of adenylate cyclase, decreased cyclic AMP levels, and reduced protein kinase A activity . The interaction with octopamine receptors and the inhibition of monoamine oxidases and prostaglandins further amplify these effects .
Pharmacokinetics
It is known that amitraz and its metabolites, such asN-(2,4-dimethylphenyl) formamide (2,4-DMF) and 2,4-dimethylaniline (2,4-DMA) , are potent neurotoxicants . More research is needed to fully understand the pharmacokinetics of Amitraz.
Result of Action
The result of Amitraz’s action is overexcitation , leading to paralysis and death in insects . In mammals, Amitraz is less harmful and is used as an insecticide against mite- or tick-infestation of dogs .
Action Environment
The action, efficacy, and stability of Amitraz can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and solubility of Amitraz, potentially impacting its bioavailability and efficacy
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-11-8-9-14(12(2)10-11)22-19(25)16-17-13-6-5-7-15(26-4)18(13)27-21(16,3)24-20(28)23-17/h5-10,16-17H,1-4H3,(H,22,25)(H2,23,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGXDRYXDQGKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C3C4=C(C(=CC=C4)OC)OC2(NC(=S)N3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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